N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPOBXMIDVYKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the coupling reaction. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation . Additionally, its potential anticancer activity is linked to its ability to induce apoptosis through the modulation of mitochondrial proteins and caspases .
Comparison with Similar Compounds
Observations :
- Electron-withdrawing groups (e.g., -NO₂) deshield protons on the benzothiazole ring, shifting NMR signals downfield (e.g., H6 at 9.10 ppm in the nitro derivative) .
- Electron-donating groups (e.g., -NH₂) increase electron density, leading to upfield shifts (e.g., H5 at 6.71–6.74 ppm in the amino derivative) .
- The methylthio group (-SMe) is expected to exhibit moderate electron-donating effects, with NMR signals likely between those of -NH₂ and -OCH₃ derivatives.
Thermal and Physicochemical Properties
- Melting Points: Amino derivatives (e.g., ABTA) melt at higher temperatures (~190°C) due to hydrogen bonding, whereas methoxy derivatives (e.g., 3b in ) melt at 142–146°C .
Conclusion N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide occupies a unique niche among benzo[d]thiazole derivatives. Its methylthio substituent balances electronic and lipophilic properties, distinguishing it from nitro (electron-deficient), amino (electron-rich), and halogenated analogs.
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety with a methylthio substituent, contributing to its unique pharmacological profile. The molecular formula is C₁₃H₁₁N₃OS, indicating the presence of nitrogen, sulfur, and oxygen atoms that play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which is significant in managing pain and inflammation.
- Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), modulating cellular signaling pathways that affect various physiological responses.
- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells by activating apoptotic pathways, making it a candidate for cancer therapies .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance, the compound exhibited significant cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The IC50 values for these cell lines were reported to be within the range of 5–13 μM, indicating potent activity .
Antimicrobial Properties
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Summary of Research Findings
| Study | Biological Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Antitumor | A431, A549, H1299 | 5–13 μM | |
| Antimicrobial | S. aureus, E. coli | Effective | |
| Anti-inflammatory | Not specified | Inhibition noted |
Case Studies
- Anticancer Efficacy : In a study investigating the effects of benzothiazole derivatives on cancer cells, this compound was found to induce significant apoptosis in treated cells. Western blot analysis revealed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, leading to enhanced caspase activation and cell death .
- Antimicrobial Testing : A series of tests conducted against various microbial strains showed that this compound exhibited a broad spectrum of antimicrobial activity. The compound's mechanism was linked to disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
